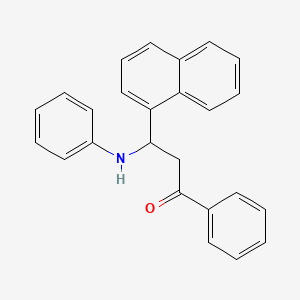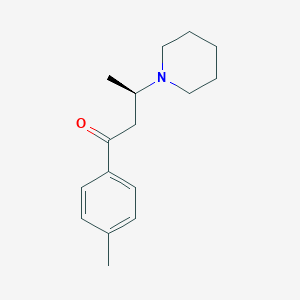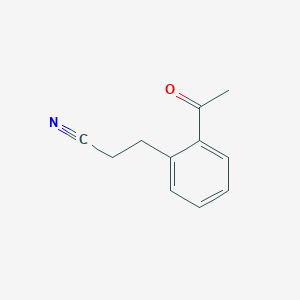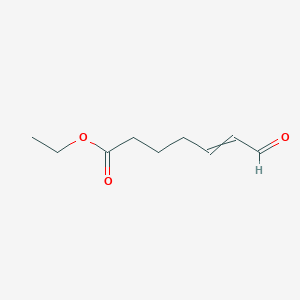
1-Propanone, 3-(1-naphthalenyl)-1-phenyl-3-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(1-naphthalenyl)-1-phenyl-3-(phenylamino)- is an organic compound with a complex structure that includes naphthalene, phenyl, and phenylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(1-naphthalenyl)-1-phenyl-3-(phenylamino)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by further functionalization to introduce the phenyl and phenylamino groups. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride, under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 3-(1-naphthalenyl)-1-phenyl-3-(phenylamino)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-(1-naphthalenyl)-1-phenyl-3-(phenylamino)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-(1-naphthalenyl)-1-phenyl-3-(phenylamino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 1-(1-naphthalenyl)-3-phenyl-: Similar structure but lacks the phenylamino group.
1-Propanone, 3-(1-naphthalenyl)-1-phenyl-: Similar structure but lacks the phenylamino group.
Uniqueness
1-Propanone, 3-(1-naphthalenyl)-1-phenyl-3-(phenylamino)- is unique due to the presence of the phenylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Eigenschaften
CAS-Nummer |
502614-90-6 |
|---|---|
Molekularformel |
C25H21NO |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-anilino-3-naphthalen-1-yl-1-phenylpropan-1-one |
InChI |
InChI=1S/C25H21NO/c27-25(20-11-3-1-4-12-20)18-24(26-21-14-5-2-6-15-21)23-17-9-13-19-10-7-8-16-22(19)23/h1-17,24,26H,18H2 |
InChI-Schlüssel |
DNTLLVIVASFHDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC3=CC=CC=C32)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)


![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)


![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
